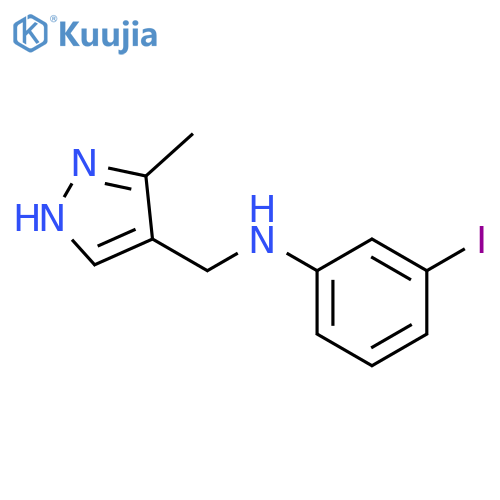Cas no 1156893-86-5 (3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline)

1156893-86-5 structure
商品名:3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline
3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-methanamine, N-(3-iodophenyl)-3-methyl-
- 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline
-
- インチ: 1S/C11H12IN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15)
- InChIKey: XHEVHUULMDTZBH-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CNC2=CC=CC(I)=C2)C(C)=N1
3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-250mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 250mg |
¥25185.00 | 2024-08-09 | |
| Enamine | EN300-166690-1.0g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-166690-10.0g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 10g |
$4360.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-100mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 100mg |
¥20872.00 | 2024-08-09 | |
| Enamine | EN300-166690-5000mg |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 5000mg |
$2235.0 | 2023-09-21 | ||
| Enamine | EN300-166690-100mg |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 100mg |
$678.0 | 2023-09-21 | ||
| Enamine | EN300-166690-5.0g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 5g |
$2940.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-500mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 500mg |
¥26298.00 | 2024-08-09 | |
| Enamine | EN300-166690-0.25g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 0.25g |
$933.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-50mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 50mg |
¥18376.00 | 2024-08-09 |
3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 関連文献
-
Mingsheng Wu,Xianghu Zhao,Yisen Liu,Song Cao Org. Biomol. Chem., 2018,16, 6909-6917
-
2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
1156893-86-5 (3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1156893-86-5)3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline

清らかである:99%
はかる:1g
価格 ($):654.0